molecular formula C14H20N2O B13494069 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Cat. No.: B13494069
M. Wt: 232.32 g/mol
InChI Key: VNXJAKZWMIZWHU-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is a chemical compound that features a piperidine ring substituted with an amino group and a methyl group, along with a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one is unique due to its combination of a piperidine ring with a phenylethanone moiety, which imparts specific chemical and biological properties. This uniqueness makes it valuable in the synthesis of complex molecules and in medicinal chemistry research.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3-amino-4-methylpiperidin-1-yl)-2-phenylethanone

InChI

InChI=1S/C14H20N2O/c1-11-7-8-16(10-13(11)15)14(17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3

InChI Key

VNXJAKZWMIZWHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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